![molecular formula C10H6ClF3O2 B2644473 (E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid CAS No. 616235-22-4](/img/structure/B2644473.png)
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
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Description
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid, also known as Triflumizole, is a chemical compound that belongs to the family of triazole fungicides. It is widely used in agriculture to protect crops from fungal infections. The chemical structure of Triflumizole contains a triazole ring, which is known for its antifungal properties.
Scientific Research Applications
Synthesis of Conformationally Restricted Analogues
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid has been utilized in the synthesis of various conformationally restricted analogues. For instance, (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as unsaturated baclofen derivatives from 4-chloroacetophenone, serving as precursors for radiolabelled baclofen of high specific activity (Allan & Tran, 1981).
Catalytic and Coordination Chemistry
The compound has been studied for its role in catalytic and coordination chemistry. For example, internal fluorocarbon coordination was utilized to protect active catalytic sites, with the Lewis acid tris(pentafluorophenyl)borane adding to the (butadiene)group 4 metallocenes. This addition resulted in the formation of metallocene−(μ-C4H6)−borate−betaine complexes, demonstrating a pronounced M···F−C interaction with one of the six ortho-B(C6F5)3 fluorine atoms (Karl et al., 1997).
Development of Novel Fluorescence Probes
The compound has also contributed to the development of novel fluorescence probes. Specifically, it aided in the design and synthesis of probes to detect selectively highly reactive oxygen species (hROS), such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes were developed to study the roles of hROS in various biological and chemical applications, demonstrating the compound's versatility in research applications (Setsukinai et al., 2003).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVWGLEWGSKZ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid |
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